molecular formula C20H18N4O2 B3312836 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide CAS No. 946334-24-3

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B3312836
CAS No.: 946334-24-3
M. Wt: 346.4 g/mol
InChI Key: SEKFPBTYFLOQTH-UHFFFAOYSA-N
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Description

The compound “2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on its functional groups. For instance, the oxadiazole ring can undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .

Future Directions

Oxadiazoles, including the compound , have shown a wide range of applications in different fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further, as well as developing new synthetic routes and investigating the mechanisms of action of these compounds .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-19-22-23-20(26-19)17-12-14-8-6-7-11-16(14)24(17)13-18(25)21-15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKFPBTYFLOQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Reactant of Route 4
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

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